molecular formula C16H26N2O2Si B14905118 (4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde

(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde

Cat. No.: B14905118
M. Wt: 306.47 g/mol
InChI Key: FNQHXXVSRDVZCX-MLGOLLRUSA-N
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Description

(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde is a complex organic compound that belongs to the class of cyclopropane-fused indazoles This compound is characterized by its unique structural features, including a cyclopropane ring fused to an indazole core, and the presence of a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach includes the use of cyclopropanation reactions to introduce the cyclopropane ring, followed by functionalization of the indazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions include carboxylic acids (from oxidation), alcohols (from reduction), and various substituted derivatives (from substitution reactions) .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde stands out due to its unique cyclopropane-fused indazole structure and the presence of a trimethylsilyl group.

Properties

Molecular Formula

C16H26N2O2Si

Molecular Weight

306.47 g/mol

IUPAC Name

(4aS,5aR)-5a-methyl-1-(2-trimethylsilylethoxymethyl)-4,4a,5,6-tetrahydrocyclopropa[f]indazole-3-carbaldehyde

InChI

InChI=1S/C16H26N2O2Si/c1-16-8-12(16)7-13-14(10-19)17-18(15(13)9-16)11-20-5-6-21(2,3)4/h10,12H,5-9,11H2,1-4H3/t12-,16-/m1/s1

InChI Key

FNQHXXVSRDVZCX-MLGOLLRUSA-N

Isomeric SMILES

C[C@]12C[C@H]1CC3=C(C2)N(N=C3C=O)COCC[Si](C)(C)C

Canonical SMILES

CC12CC1CC3=C(C2)N(N=C3C=O)COCC[Si](C)(C)C

Origin of Product

United States

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